molecular formula C20H12Br3N3 B3361532 3,4,5-Tris(4-bromophenyl)-4H-1,2,4-triazole CAS No. 920984-66-3

3,4,5-Tris(4-bromophenyl)-4H-1,2,4-triazole

Cat. No.: B3361532
CAS No.: 920984-66-3
M. Wt: 534.0 g/mol
InChI Key: GJLFZUPHAJPDAE-UHFFFAOYSA-N
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Description

3,4,5-Tris(4-bromophenyl)-4H-1,2,4-triazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It consists of a triazole ring substituted with three 4-bromophenyl groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Tris(4-bromophenyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromobenzaldehyde hydrazone. This intermediate is then subjected to cyclization using a suitable catalyst, such as acetic acid, to yield the desired triazole compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch processes where the reaction conditions are optimized for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

3,4,5-Tris(4-bromophenyl)-4H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic components, due to its unique electronic properties.

Mechanism of Action

The mechanism by which 3,4,5-Tris(4-bromophenyl)-4H-1,2,4-triazole exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The bromophenyl groups can enhance the compound’s ability to penetrate cell membranes and bind to specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 3,4,5-Tris(4-chlorophenyl)-4H-1,2,4-triazole
  • 3,4,5-Tris(4-fluorophenyl)-4H-1,2,4-triazole
  • 3,4,5-Tris(4-methylphenyl)-4H-1,2,4-triazole

Comparison: Compared to its analogs, 3,4,5-Tris(4-bromophenyl)-4H-1,2,4-triazole is unique due to the presence of bromine atoms, which can significantly influence its reactivity and physical properties. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can affect the compound’s electronic characteristics and interactions with other molecules. This uniqueness makes it particularly valuable in applications requiring specific electronic or steric properties.

Properties

IUPAC Name

3,4,5-tris(4-bromophenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Br3N3/c21-15-5-1-13(2-6-15)19-24-25-20(14-3-7-16(22)8-4-14)26(19)18-11-9-17(23)10-12-18/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLFZUPHAJPDAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Br3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10841522
Record name 3,4,5-Tris(4-bromophenyl)-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10841522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920984-66-3
Record name 3,4,5-Tris(4-bromophenyl)-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10841522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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